molecular formula C17H19NO2 B056868 (5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol CAS No. 118546-21-7

(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol

Cat. No. B056868
M. Wt: 269.34 g/mol
InChI Key: LIHCKGZEDBNUJG-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol, also known as (-)-stepholidine, is a natural alkaloid that is found in the roots of Stephania tetrandra S. Moore, a traditional Chinese medicinal plant. This compound has been the subject of extensive scientific research due to its potential therapeutic properties.

Mechanism Of Action

The exact mechanism of action of (-)-stepholidine is not yet fully understood. However, it has been suggested that the compound may act as a dopamine receptor agonist, which could explain its potential therapeutic effects on Parkinson's disease and other neurological disorders.

Biochemical And Physiological Effects

(-)-Stepholidine has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. Additionally, (-)-stepholidine has been found to have anti-tumor effects and may be able to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of (-)-stepholidine is its potential therapeutic applications. However, there are also limitations to its use in lab experiments. For example, the compound is difficult to synthesize and extract, which can make it challenging to work with in a laboratory setting.

Future Directions

There are numerous future directions for research on (-)-stepholidine. One potential area of study is its potential as a treatment for Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and potential therapeutic applications. Finally, more studies are needed to determine the safety and efficacy of (-)-stepholidine in clinical settings.

Synthesis Methods

The synthesis of (-)-stepholidine can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods involves the use of palladium-catalyzed cyclization of N-allyl-3,4-dihydroxyphenylalanine (DOPA) derivatives.

Scientific Research Applications

(-)-Stepholidine has been studied extensively for its potential therapeutic applications. It has been found to exhibit a range of pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Studies have also shown that (-)-stepholidine may have potential as a treatment for Parkinson's disease and other neurological disorders.

properties

CAS RN

118546-21-7

Product Name

(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(5R)-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol

InChI

InChI=1S/C17H19NO2/c1-18-8-7-13-9-16(19)17(20)10-14(13)15(11-18)12-5-3-2-4-6-12/h2-6,9-10,15,19-20H,7-8,11H2,1H3/t15-/m1/s1

InChI Key

LIHCKGZEDBNUJG-OAHLLOKOSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC=C3)O)O

SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O

Canonical SMILES

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)O

Origin of Product

United States

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